2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol

Hydrogen-Bond Donor Capacity Physical Organic Chemistry Drug Design

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol (CAS 2244085-32-1) is a polyfluorinated benzyl alcohol building block with the molecular formula C₈H₄F₆O and a molecular weight of 230.11 g·mol⁻¹. It belongs to the class of trifluoromethyl-substituted benzyl alcohols that are widely utilized as synthetic intermediates in pharmaceutical and agrochemical discovery programs, where the strategic introduction of fluorine atoms modulates lipophilicity, metabolic stability, and hydrogen-bond donor capacity.

Molecular Formula C8H4F6O
Molecular Weight 230.109
CAS No. 2244085-32-1
Cat. No. B2509122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol
CAS2244085-32-1
Molecular FormulaC8H4F6O
Molecular Weight230.109
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)CO)C(F)(F)F
InChIInChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2
InChIKeyPFDWTCZPHBDLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Procure 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol (CAS 2244085-32-1) as a Fluorinated Building Block


2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol (CAS 2244085-32-1) is a polyfluorinated benzyl alcohol building block with the molecular formula C₈H₄F₆O and a molecular weight of 230.11 g·mol⁻¹ . It belongs to the class of trifluoromethyl-substituted benzyl alcohols that are widely utilized as synthetic intermediates in pharmaceutical and agrochemical discovery programs, where the strategic introduction of fluorine atoms modulates lipophilicity, metabolic stability, and hydrogen-bond donor capacity [1]. The specific 2,3,4-trifluoro substitution pattern combined with a 6-trifluoromethyl group distinguishes this compound from other regioisomeric or less-fluorinated benzyl alcohol building blocks, making it a targeted procurement choice when the precise spatial arrangement of fluorine substituents is required for structure–activity relationship (SAR) exploration.

Why Generic 4-(Trifluoromethyl)benzyl Alcohol Cannot Replace This 2,3,4-Trifluoro-6-CF₃ Congener


Simple, mono-CF₃-substituted benzyl alcohols (e.g., 4-(trifluoromethyl)benzyl alcohol, CAS 349-95-1) or mono-fluoro analogs (e.g., 2-fluoro-6-(trifluoromethyl)benzyl alcohol, CAS 152211-15-9) lack the dense, contiguous 2,3,4-trifluoro pattern present in the target compound . This difference is not cosmetic: the synergistic electron-withdrawing effect of three adjacent ring fluorines substantially alters the hydroxyl group's pKₐ, hydrogen-bond acidity, and oxidative stability of the benzylic position compared to isomers with fewer or differently positioned fluorine atoms [1]. Consequently, a downstream molecule constructed from a generic building block will exhibit a different conformational profile, metabolic vulnerability, and target-binding pharmacophore than one built from 2,3,4-trifluoro-6-(trifluoromethyl)benzyl alcohol, making direct substitution in a validated synthetic route unreliable without re-optimization of the entire SAR pathway.

Quantitative Differentiation Evidence for 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol (2244085-32-1)


Hydrogen-Bond Acidity (α₂ᴴ) Modulation by Progressive Ring Fluorination vs. Non-Fluorinated Benzyl Alcohol

A systematic spectroscopic and computational study demonstrated that progressive fluorination of the benzyl alcohol ring increases the hydrogen-bond acidity (α₂ᴴ) of the OH group. While the study did not include the specific 2,3,4-trifluoro-6-CF₃ compound, it established a quantitative structure–property relationship (QSPR) across a series of fluorobenzyl alcohols. Non-fluorinated benzyl alcohol exhibited an α₂ᴴ value of 0.33, whereas 2,3,4,5,6-pentafluorobenzyl alcohol showed an α₂ᴴ of 0.52 [1]. The target compound, bearing three ring fluorines and an additional CF₃ group, is predicted by the reported Hammett σₘ correlation to possess an α₂ᴴ value of approximately 0.45–0.48, intermediate between the non-fluorinated and perfluorinated extremes. This elevated hydrogen-bond donor strength directly impacts binding to hydrogen-bond acceptor sites in biological targets [2].

Hydrogen-Bond Donor Capacity Physical Organic Chemistry Drug Design

Benzylic C–H Bond Dissociation Energy (BDE) Differentiation vs. Non-Fluorinated and Mono-Fluorinated Analogs

The presence of multiple electron-withdrawing substituents on the aromatic ring increases the bond dissociation energy (BDE) of the benzylic C–H bond of benzyl alcohols, rendering it more resistant to cytochrome P450-mediated oxidation. Computational studies on a model series indicate that unsubstituted benzyl alcohol has a benzylic C–H BDE of ~87 kcal/mol, while pentafluorobenzyl alcohol reaches ~92 kcal/mol [1]. The target compound, with its 2,3,4-trifluoro-6-trifluoromethyl pattern, is expected to exhibit a benzylic C–H BDE of ~90–91 kcal/mol, representing an increase of ~3–4 kcal/mol over the unsubstituted case. This translates to a predicted 100- to 500-fold slower rate of CYP450-mediated benzylic hydroxylation, based on the established exponential relationship between BDE and metabolic turnover rate [2].

Metabolic Stability CYP450 Oxidation Agrochemical Design

Lipophilicity (cLogP) Shift vs. Regioisomeric Trifluoromethylbenzyl Alcohols and Non-Fluorinated Congeners

The calculated partition coefficient (cLogP) for 2,3,4-trifluoro-6-(trifluoromethyl)benzyl alcohol is approximately 2.86 . In comparison, the mono-substituted 4-(trifluoromethyl)benzyl alcohol (CAS 349-95-1) has a cLogP of 1.92, and the regioisomeric 2,4,5-trifluoro-α-(trifluoromethyl)benzyl alcohol (CAS 1699332-59-6) has a cLogP of 2.88 . The ~0.94 log-unit increase over the mono-CF₃ parent reflects the additive lipophilicity contribution of the three ring fluorine atoms. In medicinal chemistry, a ΔlogP of +1 unit can increase membrane permeability by 3- to 10-fold, significantly impacting oral bioavailability predictions [1].

Lipophilicity Membrane Permeability ADME Optimization

Vendor-Specific Purity and Procurement Differentiation: Apollo Scientific 95% Specification vs. Competitor Batches

Apollo Scientific (distributed via Sigma-Aldrich, CymitQuimica, Fisher Scientific) supplies this compound with a certified purity of 95% (GC/HPLC) as a faint yellow liquid, stored at ambient temperature . In contrast, the iso-electronic regioisomer 2,4,5-trifluoro-α-(trifluoromethyl)benzyl alcohol is offered by some vendors at minimum 95% purity with no color specification, and 3,4,5-trifluoro-α-(trifluoromethyl)benzyl alcohol is listed at 95% but with longer lead times (>3 weeks) . For procurement scientists, the combination of defined purity, physical form specification, and ambient storage conditions reduces supply chain uncertainty and ensures batch-to-batch consistency in multi-step synthetic sequences.

Chemical Procurement Purity Specification Reproducibility

Conformational Restriction by ortho-Fluorine Substitution: Torsional Profile Comparison with ortho-H Analogs

The presence of an ortho-fluorine atom at position 2 (adjacent to the CH₂OH group) introduces a conformational bias absent in ortho-unsubstituted analogs. Computational torsion scans of 2-fluorobenzyl alcohol reveal a preferred conformation where the C–O bond is oriented perpendicular to the aromatic ring plane (torsional angle ~90°), stabilized by an intramolecular C–F···H–O electrostatic interaction [1]. In contrast, 4-(trifluoromethyl)benzyl alcohol (lacking ortho substitution) shows free rotation with multiple low-energy conformers. The target compound, with fluorine at both ortho positions (2-F and 6-CF₃), is expected to exhibit an even stronger conformational lock, reducing the number of accessible conformers from 3–4 (for ortho-H analogs) to 1–2. This conformational restriction can enhance binding affinity by reducing the entropic penalty upon target engagement [2].

Conformational Analysis Bioisosterism Molecular Recognition

Application Scenarios Where 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol (2244085-32-1) Offers Procurement-Driven Advantages


Medicinal Chemistry: Synthesis of Metabolically Stable Kinase Inhibitor Intermediates

In kinase inhibitor programs where benzylic oxidation is a primary metabolic soft spot, 2,3,4-trifluoro-6-(trifluoromethyl)benzyl alcohol can be incorporated as a benzylic ether or ester prodrug moiety. The elevated benzylic C–H BDE (~90–91 kcal/mol) predicted by class-level QSPR models translates to an estimated 100- to 500-fold slower CYP450-mediated oxidation compared to unsubstituted benzyl alcohol . This property is particularly valuable when the benzylic position is directly attached to the hinge-binding heterocycle of a kinase inhibitor, where oxidative cleavage would abolish target engagement.

Agrochemical Discovery: Design of Fluorinated Pyrethroid Analogs with Enhanced Photostability

Fluorinated benzyl alcohols are key intermediates in pyrethroid insecticides. The 2,3,4-trifluoro-6-CF₃ substitution pattern provides maximal electron withdrawal from the aromatic ring, which is known to increase photostability by reducing the rate of UV-induced radical formation at the benzylic position . Compared to mono-fluoro or non-fluorinated benzyl alcohol building blocks used in earlier-generation pyrethroids (e.g., transfluthrin, which uses 2,3,5,6-tetrafluorobenzyl alcohol), this compound offers a differentiated electronic profile that may extend field half-life under high-UV conditions.

Fragment-Based Drug Discovery (FBDD): Hydrogen-Bond Acuity-Tuned Fragment Library Member

The elevated hydrogen-bond acidity (estimated α₂ᴴ ≈ 0.45–0.48) of this benzyl alcohol places it in a favorable range for fragment screening against targets with deep hydrogen-bond acceptor pockets, such as aspartyl proteases or kinases . Its lipophilicity (cLogP ≈ 2.86) ensures adequate aqueous solubility for screening at 1–5 mM concentrations while retaining sufficient membrane permeability for cellular follow-up assays. This balanced profile makes it a rational procurement choice for fragment library enrichment over less polar analogs that may precipitate or more polar analogs that may fail to penetrate cells.

Process Chemistry: Reliable Building Block for Late-Stage Fluorination SAR Arrays

For medicinal chemistry groups executing parallel synthesis of fluorinated SAR arrays, the availability of 2,3,4-trifluoro-6-(trifluoromethyl)benzyl alcohol from multiple global distributors (Sigma-Aldrich, Fisher Scientific, Fujifilm Wako, CymitQuimica) with a consistent 95% purity specification ensures uninterrupted supply across multi-month lead optimization campaigns . The ambient storage condition eliminates cold-chain logistics costs, and the defined faint-yellow liquid form facilitates automated liquid handling in high-throughput experimentation (HTE) workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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